1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-5-14(13-8(6)11)9-7(10)3-2-4-12-9/h2-5H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTLTYKYQQZONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via:
- Formation of the pyrazole ring with appropriate substitution at the 4-position with a methyl group.
- Introduction of the 3-amine group on the pyrazole ring.
- Attachment of the 3-fluoropyridin-2-yl substituent at the N-1 position of the pyrazole ring.
This requires careful selection of starting materials and reaction conditions to ensure regioselectivity and high yield.
Pyrazole Core Construction
One common approach to constructing the 4-methyl-1H-pyrazol-3-amine core involves:
- Starting from methylhydrazine derivatives reacting with suitable β-diketones or α,β-unsaturated esters to form the pyrazole ring via cyclization.
- For example, a condensation/cyclization reaction of an α-difluoroacetyl intermediate with methylhydrazine under controlled temperature and pressure conditions has been demonstrated to yield substituted pyrazoles with high purity and yield.
Introduction of the 3-Fluoropyridin-2-yl Group
The attachment of the 3-fluoropyridin-2-yl substituent at the N-1 position of the pyrazole ring is generally achieved by:
- N-arylation reactions , where the pyrazole nitrogen undergoes nucleophilic substitution with a halogenated fluoropyridine derivative (e.g., 3-fluoro-2-halopyridine).
- These reactions often require a base and a catalyst to facilitate the coupling, such as palladium-catalyzed cross-coupling or copper-mediated Ullmann-type reactions.
- The choice of solvent (e.g., DMF or DMSO) and temperature control is critical to maximize yield and minimize side reactions.
Representative Preparation Method (Literature-Based)
While direct literature specifically detailing the preparation of 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine is scarce, analogous pyrazole derivatives bearing substituted pyridine rings have been synthesized using the following method adapted from related pyrazolo-pyridine derivatives synthesis:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | α,β-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide (low temp) | Substitution/hydrolysis to form α-difluoroacetyl intermediate | Intermediate formation |
| 2 | Intermediate + methylhydrazine aqueous solution + catalyst (NaI or KI) | Low-temperature condensation and cyclization under reduced pressure | Formation of substituted pyrazole |
| 3 | Pyrazole intermediate + 3-fluoro-2-halopyridine + base + catalyst | N-arylation via cross-coupling | Formation of this compound |
This method emphasizes:
- Use of catalysts like sodium iodide or potassium iodide to facilitate cyclization.
- Recrystallization from alcohol/water mixtures to purify the pyrazole intermediate.
- Subsequent coupling with fluoropyridine derivatives under reflux in polar aprotic solvents.
Analytical and Purification Techniques
- Spectroscopic characterization such as ^1H-NMR, ^13C-NMR, IR, and mass spectrometry are employed to confirm structure and purity.
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Recrystallization from ethanol or methanol-water mixtures is common for purification.
- Elemental analysis confirms the expected composition.
Notes on Reaction Optimization and Yields
- The choice of solvent and temperature is critical; low temperatures favor selective condensation and cyclization.
- Acid-binding agents and bases are used to neutralize by-products and drive reactions to completion.
- Yields for analogous pyrazole derivatives typically range from 70% to 90% after recrystallization.
- Catalysts such as sodium iodide improve reaction rates and product purity.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents | Conditions | Purpose | Expected Yield (%) |
|---|---|---|---|---|
| Substitution/Hydrolysis | α,β-unsaturated ester, acid-binding agent, 2,2-difluoroacetyl halide | Low temperature, organic solvent | Formation of α-difluoroacetyl intermediate | ~85 |
| Condensation/Cyclization | α-difluoroacetyl intermediate, methylhydrazine, NaI or KI catalyst | Low temperature, reduced pressure | Pyrazole ring formation | ~80-90 |
| N-Arylation | Pyrazole intermediate, 3-fluoro-2-halopyridine, base, catalyst | Reflux, polar aprotic solvent | Attachment of fluoropyridinyl group | ~75-85 |
| Purification | Recrystallization (alcohol/water) | Ambient temperature | Product isolation and purity enhancement | N/A |
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrazole derivatives could effectively reduce tumor growth in xenograft models, suggesting that this compound may also possess similar properties.
Case Study: Pyrazole Derivatives in Cancer Therapy
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 5.2 | Breast Cancer | |
| Compound B | 8.7 | Lung Cancer | |
| This compound | TBD | TBD | Ongoing Research |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazole derivatives, indicating their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress.
Case Study: Neuroprotection in Animal Models
| Study Type | Model Used | Outcome | Reference |
|---|---|---|---|
| In vivo | Mouse model of Alzheimer's | Reduced neuroinflammation and improved cognitive function | |
| In vitro | Neuronal cell lines | Decreased oxidative stress markers |
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been investigated, with some compounds demonstrating effectiveness against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance.
Data on Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
Biological Activity
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
- Molecular Formula : C9H9FN4
- Molecular Weight : 192.19 g/mol
- CAS Number : 1339509-05-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- A study reported that pyrazole derivatives exhibit significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Another investigation demonstrated that compounds similar to this compound inhibited proliferation in A549 lung cancer cells, with varying degrees of effectiveness .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| Similar Pyrazole Derivative | A549 | 26 | |
| Other Pyrazole Compounds | NCI-H460 | 0.39 |
The mechanism by which pyrazole compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, some derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell cycle progression, with IC50 values as low as 0.067 µM .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Q & A
Basic: What synthetic methodologies are reported for preparing 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine?
Answer:
The synthesis typically involves palladium-catalyzed coupling or nitro group reduction. For example, a nitro precursor (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) can be hydrogenated using 10% Pd/C under H₂ (40 psi) in ethanol, followed by extraction with dichloromethane and chromatographic purification (ethyl acetate/hexane gradient) . Reaction optimization often employs cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents like DMSO . Yield improvements (e.g., from 17.9% to 73.8%) depend on solvent choice, degassing, and catalyst loading .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrazole derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 10.2487 Å, b = 10.4643 Å) are resolved using Bruker SMART APEXII diffractometers and SHELX software for refinement . Data-to-parameter ratios >15 ensure reliability. ORTEP-3 is used for 3D visualization, with thermal ellipsoids validating bond distances and angles (e.g., C–N bond lengths ~1.35 Å) .
Basic: What spectroscopic techniques are used to characterize this compound, and how are contradictions in data resolved?
Answer:
- ¹H/¹³C NMR : Key signals include pyrazole C-H (δ ~7.45 ppm, singlet) and fluoropyridyl protons (δ ~8.67–8.59 ppm, multiplet). Splitting patterns differentiate regioisomers .
- HRMS : Exact mass confirmation (e.g., m/z 215 [M+H]⁺) resolves ambiguities in molecular formula .
Contradictions (e.g., unexpected splitting in NMR) may arise from solvent polarity or impurities. Repeating experiments in deuterated DMSO or CDCl3 and cross-referencing with XRD data clarifies discrepancies .
Advanced: How can computational methods aid in understanding the electronic properties of this compound?
Answer:
Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For pyrazole analogs, B3LYP/6-31G(d) optimizations correlate with experimental NMR shifts (Δδ < 0.1 ppm) and XRD bond angles (e.g., N–C–C ~120°) . TD-DFT models UV-Vis spectra (λmax ~270 nm) for photophysical studies. Charge distribution analysis (Mulliken charges) identifies nucleophilic sites (e.g., pyrazole N-atom) for reaction mechanism proposals .
Advanced: What strategies are employed to analyze biological activity, and how is structure-activity relationship (SAR) explored?
Answer:
- Antimicrobial assays : Broth microdilution (MIC ≤ 16 µg/mL) against S. aureus and E. coli with pyrazole derivatives. Morpholine or trifluoromethyl substitutions enhance membrane penetration .
- SAR : Modifying the fluoropyridyl group (e.g., 3-fluoro vs. 2-fluoro) alters hydrogen-bonding with target enzymes (e.g., kinase inhibition IC₅₀ shifts from 50 nM to 120 nM) .
Advanced: How are polymorphic forms of this compound identified and characterized?
Answer:
Polymorph screening uses solvent evaporation (e.g., ethanol/water) or slurry conversion. Differential scanning calorimetry (DSC) detects thermal events (e.g., melt endotherms at 136–138°C), while powder XRD (PXRD) distinguishes crystal forms (e.g., peak shifts at 2θ = 12.5° vs. 14.2°) . Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability.
Advanced: What experimental pitfalls occur during synthesis, and how are they mitigated?
Answer:
- Low yields : Competing side reactions (e.g., dehalogenation during Pd/C hydrogenation) are minimized by adjusting H₂ pressure (20–40 psi) .
- Byproducts : Column chromatography (silica gel, 20% EtOAc/hexane) removes unreacted hydrazine or aryl halides. LC-MS monitors reaction progress .
Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?
Answer:
Forced degradation studies (ICH guidelines):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
